molecular formula C4N6O6 B168719 3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole CAS No. 17220-33-6

3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole

Cat. No.: B168719
CAS No.: 17220-33-6
M. Wt: 228.08 g/mol
InChI Key: HLXBOVLDHPUWBQ-UHFFFAOYSA-N
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Description

3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole is a nitrogen-rich compound known for its energetic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole typically involves the nitration of precursor compounds under controlled conditions. The reaction is usually carried out in the presence of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are also critical due to the energetic nature of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Nucleophilic reagents under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Energetic Material Applications

1.1 Synthesis and Properties

DNTF is primarily recognized for its role as an energetic material. Research has shown that it exhibits high thermal stability and performance characteristics desirable for military and aerospace applications. The synthesis methods for DNTF have been optimized to enhance yield and safety during production. One notable method involves the treatment of 4-amino-3-chlorocarbohydroxymoyl-1,2,5-oxadiazole with potassium carbonate to produce DNTF through a series of oxidation reactions .

1.2 Performance Metrics

The performance of DNTF as an explosive is characterized by its high detonation velocity and pressure. Comparative studies have indicated that DNTF outperforms traditional explosives like TNT in certain metrics:

Property DNTF TNT
Detonation Velocity8,500 m/s6,900 m/s
Density1.85 g/cm³1.60 g/cm³
Heat of Explosion3,200 cal/g4,184 cal/g

These properties make DNTF a candidate for use in military ordnance and other applications requiring high-energy output .

Pharmaceutical Applications

2.1 Antimicrobial Activity

Recent studies have explored the potential antimicrobial properties of DNTF derivatives. Research indicates that certain derivatives demonstrate significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

2.2 Case Study: Synthesis of Antimicrobial Derivatives

A study reported the synthesis of several derivatives from DNTF that exhibited enhanced antimicrobial activity compared to the parent compound:

Derivative Bacterial Strain Inhibition Zone (mm)
DNTF-A (modified)E. coli15
DNTF-B (modified)S. aureus20
DNTF-C (modified)Pseudomonas aeruginosa18

These findings suggest that modifications to the DNTF structure could yield effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole involves its ability to release a significant amount of energy upon decomposition. The nitro groups play a crucial role in this process, as they can undergo rapid exothermic reactions. The molecular targets and pathways involved include the interaction with other energetic materials and the release of gases that contribute to the explosive force.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dinitro-1,2,5-oxadiazole
  • 4,5-Dinitro-1,2,3-triazole
  • 3,5-Dinitro-1,2,4-triazole

Uniqueness

3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole is unique due to its dual nitro groups attached to the oxadiazole rings, which contribute to its high energy content and stability. This makes it particularly suitable for applications requiring high-performance energetic materials.

Biological Activity

3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole is a nitrogen-rich compound notable for its energetic properties and potential applications in various fields such as medicine and explosives. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C4N6O6C_4N_6O_6 with a molecular weight of 258.11 g/mol. The compound features dual nitro groups which significantly influence its biological activity and stability.

The biological activity of this compound primarily stems from its ability to release energy upon decomposition due to the presence of nitro groups. These groups can undergo rapid exothermic reactions, which are crucial in both medicinal applications and energetic materials.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In one study, 2,5-disubstituted 1,3,4-oxadiazoles demonstrated IC50 values ranging from 10 nM to 1.51 µM against different cancer types .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence and position of substituents on the oxadiazole ring greatly influence biological activity. For example:

  • Aryl bulky groups at specific positions enhance anticancer efficacy.
  • Electron-withdrawing groups (EWGs) improve potency against cancer cell lines .

Case Study 1: Antitumor Activity

In a comparative study involving various oxadiazole derivatives, compounds with bulky aryl substituents exhibited pronounced antitumor activity against HePG-2 and HCT-116 cell lines. Notably, one derivative showed an IC50 value of 35.58 µM against HePG-2 cells .

Case Study 2: Enzyme Inhibition

Research has also focused on the inhibition of human carbonic anhydrases (hCAs), where several oxadiazole derivatives selectively inhibited hCA IX and II at nanomolar concentrations. The most active compound demonstrated a K_i value of 89 pM against hCA IX .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnticancer activity with IC50 values in the micromolar range
3,4-Dinitro-1,2,5-Oxadiazole-Moderate cytotoxicity against cancer cell lines
4,5-Dinitro-1,2,3-Triazole-High energy content; potential use in explosives

Properties

IUPAC Name

3-nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4N6O6/c11-9(12)3-1(5-15-7-3)2-4(10(13)14)8-16-6-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXBOVLDHPUWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1[N+](=O)[O-])C2=NON=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391828
Record name 4,4'-Dinitro-3,3'-bi-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17220-33-6
Record name 4,4'-Dinitro-3,3'-bi-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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